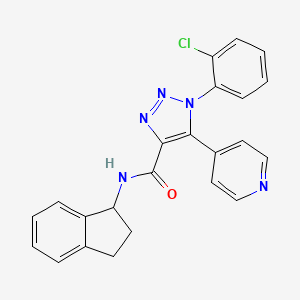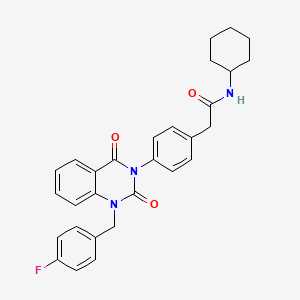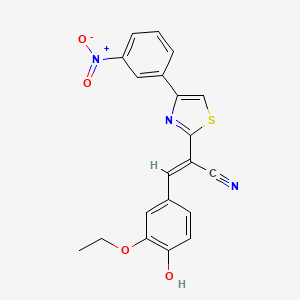
Ethyl 4-(2-((4-chlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that likely belongs to the class of compounds known as heterocyclic compounds . These compounds contain a ring structure that has atoms of at least two different elements as members of the ring .
Molecular Structure Analysis
The molecular structure of such compounds is typically determined using various spectroscopic techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
The chemical reactivity of similar compounds is often related to their ability to act as both nucleophiles and electrophiles . This allows them to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be influenced by factors such as their molecular structure and the presence of functional groups .Applications De Recherche Scientifique
Antimicrobial Activity
This compound exhibits potential as an antimicrobial agent. Derivatives of similar structures have been shown to possess significant activity against various bacterial species. For instance, thiophene derivatives, which share a common structural motif with our compound of interest, have demonstrated effectiveness against bacteria like Staphylococcus aureus and Escherichia coli . This suggests that our compound could be synthesized into derivatives that target specific microbial strains, contributing to the development of new antibiotics.
Antifungal Applications
The structural analogs of the compound have shown promising antifungal properties. Compounds with a thiophene ring have been effective against fungal species such as Aspergillus fumigatus and Syncephalastrum racemosum . This indicates that our compound could be modified to enhance its antifungal activity, potentially leading to new treatments for fungal infections.
Enaminone Reactivity for Heterocyclic Synthesis
Enaminones, a class of compounds related to our compound, are valuable precursors in synthesizing heterocyclic compounds with pharmacological characteristics . The dual nucleophilic and electrophilic sites of enaminones allow for versatile reactions, suggesting that our compound could serve as a starting point for synthesizing a variety of biologically active heterocycles.
Pharmacological Characteristics of Thiophene Derivatives
Thiophene derivatives, which are structurally related to our compound, have a wide range of therapeutic applications. They have been used as agents for diabetes mellitus, antihypertensive, analgesic, anti-inflammatory, cholesterol inhibitors, antiviral, and antitumor treatments . This broad spectrum of activity implies that our compound could be a key intermediate in developing new drugs with these pharmacological effects.
Synthesis of Triazole Hybrids
Triazole hybrids, which can be synthesized from compounds similar to our subject compound, have shown a wide range of antimicrobial activities . The presence of amine-ester functionality in these hybrids contributes to their potency, suggesting that our compound could be used to create new triazole-based antimicrobials with enhanced efficacy.
Neuroprotective Properties
Compounds with a triazole moiety, akin to the structure of our compound, have displayed neuroprotective properties . They have shown high cell viability against oxidative stress-induced cell death, indicating that our compound could be explored for its potential neuroprotective effects, which might lead to treatments for neurodegenerative diseases.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 4-[2-(4-chloroanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O5/c1-3-30-22(29)21-18(31-13-19(27)24-16-8-6-15(23)7-9-16)12-20(28)26(25-21)17-10-4-14(2)5-11-17/h4-12H,3,13H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOADXGTLDTGQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-((4-chlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-butyl-4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2578350.png)
![benzo[c][1,2,5]thiadiazol-5-yl(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone](/img/structure/B2578353.png)
![2-[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2578355.png)

![3-((1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2578359.png)



![2-Methyl-4-[[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2578366.png)
![(2E)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-phenylprop-2-enamide](/img/structure/B2578367.png)

![4-[4-(trifluoromethyl)benzyl]-3,4-dihydro-1,4-benzoxazepin-5(2H)-one](/img/structure/B2578371.png)
![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(5-methylisoxazol-3-yl)oxalamide](/img/structure/B2578372.png)